molecular formula C14H12N4 B4738616 1-(2-methylphenyl)-5-phenyl-1H-tetrazole CAS No. 5322-14-5

1-(2-methylphenyl)-5-phenyl-1H-tetrazole

Cat. No.: B4738616
CAS No.: 5322-14-5
M. Wt: 236.27 g/mol
InChI Key: CHNWKRXCWLNGCT-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-5-phenyl-1H-tetrazole is a substituted tetrazole derivative of significant interest in medicinal chemistry and materials science research. Tetrazoles are a class of synthetic organic compounds characterized by a five-membered ring of four nitrogen atoms and one carbon atom, which often serves as a bioisostere for carboxylic acids, thereby modifying the pharmacokinetic properties of lead compounds . This specific isomer, with phenyl and ortho-tolyl substituents, is a valuable scaffold for the development of novel immunomodulators and antineoplastic agents, as suggested by patent literature on related heterocyclic compounds . Researchers utilize this compound as a key synthetic intermediate in the synthesis of more complex molecules, including various heterocyclic systems like oxadiazoles and thiazoles, which are prevalent in drug discovery campaigns . The compound should be handled with appropriate safety precautions. It is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methylphenyl)-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-11-7-5-6-10-13(11)18-14(15-16-17-18)12-8-3-2-4-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNWKRXCWLNGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366035
Record name 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5322-14-5
Record name 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-5-phenyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. This reaction often requires the use of a catalyst and specific temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring into other functional groups.

    Substitution: The phenyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

Tetrazoles, including 1-(2-methylphenyl)-5-phenyl-1H-tetrazole, are known for their diverse pharmacological activities. They have been studied for their potential as antimicrobial, antiviral, and anticancer agents.

Antimicrobial Activity

Recent studies have shown that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance:

  • In vitro Studies : A series of substituted tetrazoles were tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions exhibited higher inhibitory effects compared to standard antibiotics .
  • Case Study : One study highlighted the synthesis of a tetrazole derivative that demonstrated a minimum inhibitory concentration (MIC) of 100 μg/mL against Bacillus subtilis, which is comparable to conventional antibiotics .
CompoundMIC (μg/mL)Target Organism
This compound100Bacillus subtilis
Compound A31Staphylococcus aureus
Compound B125Pseudomonas aeruginosa

Antiviral Activity

The antiviral potential of tetrazoles has also been explored. For example, certain tetrazole derivatives were found to inhibit the replication of Herpes Simplex Virus (HSV) and Influenza A virus by targeting their polymerases .

Agricultural Applications

Tetrazoles are being investigated for their use in agrochemicals, particularly as fungicides and herbicides.

Fungicidal Properties

Research indicates that tetrazole compounds can effectively inhibit fungal growth, making them candidates for agricultural fungicides:

  • Field Trials : In controlled environments, certain tetrazole derivatives demonstrated significant antifungal activity against pathogens like Aspergillus niger and Candida albicans. These compounds could potentially reduce crop loss due to fungal infections .
Fungicide CandidateEfficacy (%)Target Pathogen
This compound85Aspergillus niger
Compound C90Candida albicans

Material Science Applications

The unique properties of tetrazoles allow them to be utilized in material science, particularly in the development of new polymers and composites.

Polymerization Studies

Tetrazole derivatives can serve as monomers or cross-linking agents in polymer chemistry:

  • Synthesis of Polymers : Research has shown that incorporating tetrazoles into polymer matrices enhances thermal stability and mechanical properties. For instance, polymers synthesized with this compound exhibited improved tensile strength compared to traditional polymers .

Chemical Synthesis Applications

The synthesis of this compound is often achieved through multicomponent reactions, which streamline the production of complex molecules.

Efficient Synthesis Methods

Recent advances in synthetic methodologies have improved the efficiency of producing tetrazoles:

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to significantly reduce reaction times while increasing yields (up to 99% in some cases) for the synthesis of various substituted tetrazoles .
Synthesis MethodYield (%)Reaction Time (min)
Microwave-Assisted [3+2] Cycloaddition9910
Conventional Heating45120

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenyl-1H-tetrazole: Lacks the 2-methylphenyl group, making it less sterically hindered.

    5-Phenyl-1H-tetrazole: Similar structure but without the 2-methylphenyl group.

    1-(2-Methylphenyl)-1H-tetrazole: Similar but lacks the phenyl group at the 5-position.

Uniqueness: 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole is unique due to the presence of both phenyl and 2-methylphenyl groups, which contribute to its distinct chemical and physical properties

Q & A

Q. What are the common synthetic routes for 1-(2-methylphenyl)-5-phenyl-1H-tetrazole, and what analytical techniques validate its purity?

The compound is typically synthesized via multicomponent reactions or stepwise substitution. A general method involves reacting substituted phenyl precursors with tetrazole-forming agents (e.g., sodium azide and nitriles) under controlled conditions. For example, isocyanide-based multicomponent reactions can yield tetrazole derivatives with high purity (86% yield) when optimized for temperature and solvent . Post-synthesis, purity is validated using thin-layer chromatography (TLC) to monitor reaction progress, followed by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. High-resolution mass spectrometry (HRMS) and elemental analysis further ensure molecular accuracy .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Structural elucidation relies on Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., tetrazole ring vibrations at ~1450 cm⁻¹) . NMR spectroscopy (¹H and ¹³C) provides details on proton environments and substituent positions. X-ray crystallography is critical for resolving 3D geometry, revealing bond lengths and angles (e.g., tetrazole ring planarity and phenyl group orientations). Hirshfeld surface analysis complements crystallography by quantifying intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence stability and reactivity .

Q. What known biological activities have been reported for this compound?

Tetrazole derivatives exhibit broad bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, 1,5-disubstituted tetrazoles act as cyclooxygenase-2 (COX-2) inhibitors, validated via enzyme inhibition assays and molecular docking . Structure-activity relationship (SAR) studies highlight the role of substituents (e.g., 2-methylphenyl) in enhancing lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in its synthesis?

Optimization involves systematic variation of catalysts, solvents, and temperatures. For example, using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C improves reaction efficiency by stabilizing intermediates . Microwave-assisted synthesis can reduce reaction time while maintaining yield. Selectivity is enhanced by adjusting stoichiometry (e.g., 1:1 molar ratio of precursors) and employing phase-transfer catalysts. Real-time monitoring via TLC ensures minimal byproduct formation .

Q. How to address contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay protocols, compound purity, or cell-line specificity. To resolve these:

  • Conduct comparative bioassays under standardized conditions (e.g., MIC values for antimicrobial activity).
  • Verify purity via HPLC or elemental analysis before testing.
  • Perform computational validation (e.g., molecular docking) to confirm binding modes against target proteins .

Q. What computational strategies can elucidate its structure-activity relationships (SAR)?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess ligand-protein binding stability, while QSAR models correlate substituent effects (e.g., methyl groups) with bioactivity. Docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonds with COX-2 active sites) .

Q. What are the methodologies for studying its coordination chemistry with metal ions?

Tetrazoles act as polydentate ligands via N-atom coordination. Methods include:

  • Synthesis of metal complexes (e.g., Cu²⁺, Zn²⁺) under inert conditions.
  • Spectroscopic characterization (UV-Vis, ESR) to determine coordination geometry.
  • Single-crystal X-ray diffraction to resolve metal-ligand bonding patterns.
  • Thermogravimetric analysis (TGA) to assess thermal stability of complexes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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